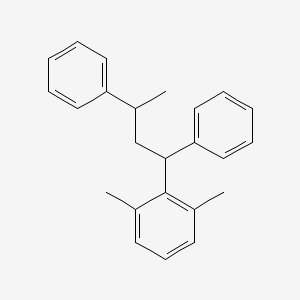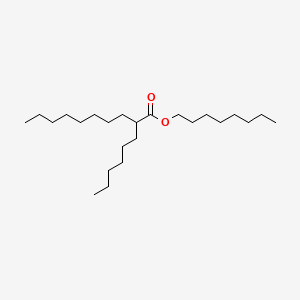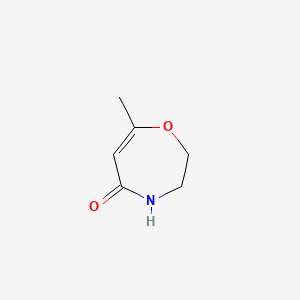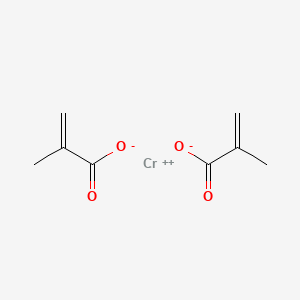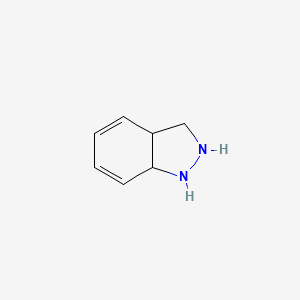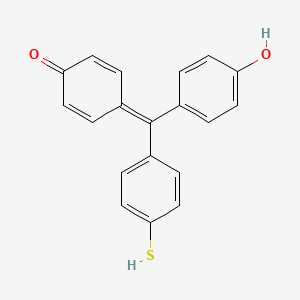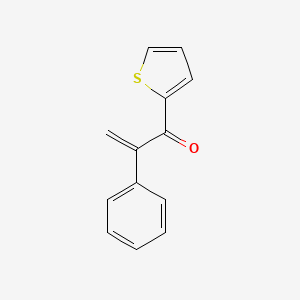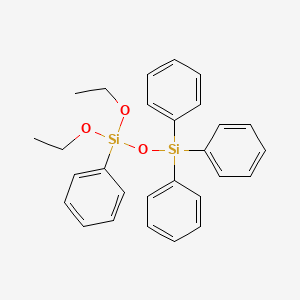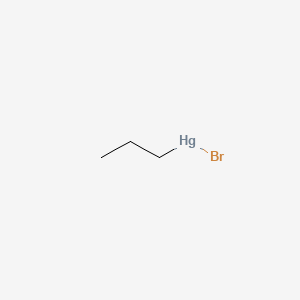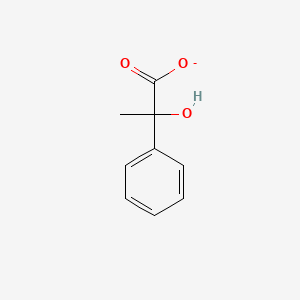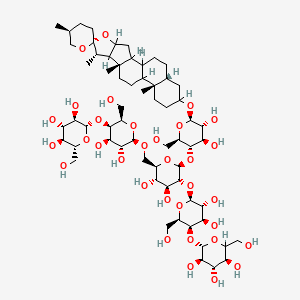
Yuccoside H
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Yuccoside H is a steroidal saponin derived from the Yucca plant, specifically from species such as Yucca filamentosa. Steroidal saponins are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, like other saponins, has a complex structure that includes a steroidal aglycone linked to sugar moieties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Yuccoside H typically involves the extraction of saponins from the Yucca plant. The process begins with the collection of plant material, which is then dried and ground into a fine powder. The powdered material is subjected to solvent extraction using methanol or ethanol. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound.
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced extraction technologies, such as supercritical fluid extraction, can enhance the yield and purity of the compound. Additionally, the implementation of automated chromatographic systems ensures consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
Yuccoside H undergoes various chemical reactions, including:
Hydrolysis: The glycosidic bonds in this compound can be hydrolyzed under acidic or enzymatic conditions to release the sugar moieties and the aglycone.
Oxidation: The steroidal aglycone can undergo oxidation reactions, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can modify the double bonds in the steroidal structure, resulting in different stereoisomers.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific enzymes (e.g., glycosidases) are used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Aglycone and various sugar moieties.
Oxidation: Hydroxylated steroidal derivatives.
Reduction: Reduced steroidal isomers.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a surfactant and emulsifying agent due to its amphiphilic nature.
Biology: Investigated for its role in cell signaling and membrane stabilization.
Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the formulation of cosmetics, pharmaceuticals, and nutraceuticals.
Wirkmechanismus
Yuccoside H exerts its effects primarily through its interaction with cell membranes. The amphiphilic nature of the compound allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport. Additionally, this compound can interact with specific molecular targets, such as enzymes and receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Yuccoside C: Another steroidal saponin from Yucca filamentosa with similar biological activities.
Dioscin: A saponin from Dioscorea species with comparable anti-inflammatory and anti-cancer properties.
Sarsasapogenin: A steroidal sapogenin found in various plants, known for its medicinal properties.
Uniqueness of Yuccoside H
This compound stands out due to its specific sugar moieties and the unique configuration of its steroidal aglycone. These structural features contribute to its distinct biological activities and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
96638-43-6 |
|---|---|
Molekularformel |
C63H104O33 |
Molekulargewicht |
1389.5 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-6-[[(2R,3S,4S,5R,6S)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(5'S,6R,7S,9S,13S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C63H104O33/c1-22-7-12-63(84-20-22)23(2)36-29(96-63)14-28-26-6-5-24-13-25(8-10-61(24,3)27(26)9-11-62(28,36)4)85-56-49(81)44(76)53(34(19-68)89-56)94-60-54(95-59-50(82)45(77)52(33(18-67)90-59)93-58-47(79)41(73)38(70)31(16-65)87-58)42(74)39(71)35(91-60)21-83-55-48(80)43(75)51(32(17-66)88-55)92-57-46(78)40(72)37(69)30(15-64)86-57/h22-60,64-82H,5-21H2,1-4H3/t22-,23-,24+,25?,26?,27?,28?,29?,30+,31?,32+,33+,34+,35+,36?,37+,38+,39+,40-,41-,42-,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-,53+,54+,55+,56+,57-,58-,59-,60-,61-,62-,63+/m0/s1 |
InChI-Schlüssel |
VSYMAEVZKCKIES-PFXOOTJMSA-N |
Isomerische SMILES |
C[C@H]1CC[C@@]2([C@H](C3C(O2)CC4[C@@]3(CCC5C4CC[C@H]6[C@@]5(CCC(C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]2[C@@H]([C@H]([C@@H](C(O2)CO)O)O)O)O)O)O)O)C)C)C)OC1 |
Kanonische SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)OC2C(C(C(C(O2)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)C)C)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


